Resiniferatoxin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H40O9 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI Key |
DSDNAKHZNJAGHN-IHCAYWNCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
eciniferatoxin resiniferatoxin RTX diterpene |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Resiniferatoxin
Botanical Sources and Phytochemistry of Euphorbia Species
Resiniferatoxin (B1680534) is primarily found in the milky latex of several succulent plant species belonging to the Euphorbia genus. The most significant and well-documented source is Euphorbia resinifera, commonly known as resin spurge or African spurge. This plant is endemic to Morocco, typically found on the slopes of the Atlas Mountains wikipedia.orgwikipedia.orgmdpi.comfrontiersin.org. The dried latex of E. resinifera, historically known as Euphorbium, contains a high concentration of RTX wikipedia.org.
Other species identified as sources of this compound include:
Euphorbia poissonii, found in northern Nigeria wikipedia.orgnih.govchemrxiv.org.
Euphorbia unispina nih.gov.
The latex of these Euphorbia species is a complex mixture of phytochemicals. While RTX is a prominent constituent, the latex also contains various other compounds, including triterpenoids, ingenol, 12-deoxyphorbol esters, triterpene alcohols, lanosterol, fatty acids, proteins, and enzymes frontiersin.org. Phenolic compounds such as catechol, protocatechuic acid, and 3,4-dihydroxyphenylacetic acid have also been identified in the latex of E. resinifera nih.govmdpi.com.
Table 1: Botanical Sources of this compound
| Species | Common Name(s) | Geographical Origin(s) | Primary Part Containing RTX |
| Euphorbia resinifera | Resin spurge, African spurge | Morocco (Atlas Mountains) | Latex |
| Euphorbia poissonii | Northern Nigeria | Latex | |
| Euphorbia unispina | Latex |
This compound itself is classified as a daphnane (B1241135) diterpenoid nih.govnih.govresearchgate.net. Its complex chemical structure features a pentacyclic diterpene nucleus, characterized by a densely oxygenated trans-fused 5/7/6-tricarbocycle (ABC-ring) wikipedia.orgontosight.aiacs.org. The molecular formula for this compound is C₃₇H₄₀O₉, with a molecular weight of approximately 628.7 g/mol wikipedia.orgnih.govnih.gov. It is insoluble in water and hexane (B92381) but soluble in organic solvents such as ethyl acetate, ethanol, methanol, acetone, chloroform, and dichloromethane (B109758) wikipedia.org.
Molecular Mechanisms of Resiniferatoxin Action
Ligand-Receptor Interactions: High Affinity Binding to TRPV1
RTX exhibits an exceptionally high affinity for the TRPV1 receptor, significantly surpassing that of capsaicin (B1668287), the compound found in chili peppers and the channel's namesake caltagmedsystems.co.ukpnas.org. This strong binding is the initial step in its potent agonistic activity.
Molecular Docking and Binding Site Analysis, including specific amino acid residues
The interaction between RTX and TRPV1 involves specific binding sites within the channel protein, primarily located in the intracellular regions of the transmembrane domains. Structural and mutational studies have identified key amino acid residues crucial for this interaction.
Binding Site Location: The vanilloid binding pocket (VBP) for RTX is situated intracellularly, nestled between the voltage-sensor-like domain (S1-S4) and the pore domain mdpi.comfrontiersin.orgfrontiersin.org. This pocket is formed by residues from transmembrane helices S3 and S4, as well as the S4-S5 linker and S6 helix mdpi.commdpi.comfrontiersin.orgacs.orgnih.govplos.org.
Key Amino Acid Residues: Several amino acid residues have been implicated in RTX binding. Notably, Tyr511 in the S3 domain and Met547 in the S4 domain are critical, forming a binding pocket that accommodates RTX acs.orgnih.gov. Mutations at position 547, such as L547M in human TRPV1, significantly enhance RTX affinity acs.orgnih.gov. Other residues identified as important for RTX interaction include Leu515, Phe543, Asn551, Thr550, Leu553, Tyr554, Arg557, Glu570, Ile573, and Phe587 mdpi.complos.orgmdpi.comresearchgate.net. The methoxy (B1213986) group of RTX's vanilloid ring engages in hydrophobic interactions with Tyr555 mdpi.com.
Table 1: Key Amino Acid Residues Involved in Resiniferatoxin (B1680534) Binding to TRPV1
| Amino Acid Residue | Location/Domain | Role in RTX Binding | Reference(s) |
| Tyr511 | S3 transmembrane | Forms binding pocket with Met547 | acs.orgnih.gov |
| Met547 | S4 transmembrane | Forms binding pocket with Tyr511; mutation L547M enhances RTX affinity | acs.orgnih.gov |
| Leu515 | S3 transmembrane | Involved in hydrophobic interactions | mdpi.com |
| Phe543 | S4 transmembrane | Involved in hydrophobic interactions | mdpi.com |
| Asn551 | S4 transmembrane | Involved in hydrophobic interactions | mdpi.com |
| Thr550 | S4 transmembrane | Implicated in RTX interaction | mdpi.comresearchgate.net |
| Tyr555 | S4 transmembrane | Interacts with RTX methoxy group via hydrophobic bonds | mdpi.com |
| Leu518 | S3 transmembrane | Identified in ligand binding/proton sensitivity | plos.org |
| Phe591 | S6 transmembrane | Identified in ligand binding/proton sensitivity | plos.org |
| Leu670 | S6 transmembrane | Identified in ligand binding/proton sensitivity | plos.org |
Conformational Changes Induced by this compound Binding
Upon binding to TRPV1, RTX induces significant conformational rearrangements within the channel protein, leading to its activation. Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into these structural changes.
Stepwise Gating: RTX binding initiates a conformational wave that involves sequential events: first, intracellular gate opening, followed by selectivity filter dilation, and then pore loop rearrangement, culminating in the fully open state of the channel pdbj.org. This process is driven by the concerted, stepwise structural changes across multiple subdomains of TRPV1 pdbj.org.
Increased Dynamics: RTX binding has been observed to increase conformational fluctuations within the TRPV1 channel, a dynamic aspect that may be crucial for its heat-sensing function eurekalert.org.
Pocket Rearrangements: The vanilloid pocket undergoes substantial structural changes upon RTX binding, differing in shape and volume compared to the apo (ligand-free) state or capsaicin-bound states, indicating an induced-fit mechanism pnas.orgresearchgate.net. RTX binding to each of the four subunits contributes activation energy, destabilizing the closed conformation of the channel mdpi.com.
TRPV1 Channel Modulation and Activation
RTX's primary action is the potent activation of the TRPV1 channel, leading to a significant increase in ion flux.
Ion Permeation and Calcium Influx Dynamics
Activation of TRPV1 by RTX results in a substantial influx of cations, predominantly calcium (Ca²⁺) and sodium (Na⁺) ions, into the cell.
Cation Influx: As a non-selective cation channel, TRPV1 allows the passage of Ca²⁺ and Na⁺ when activated. RTX binding triggers the opening of the channel pore, facilitating this flux caltagmedsystems.co.ukmdpi.com.
Sustained Current: Unlike capsaicin, which can induce rapid channel activation, RTX typically elicits a slower, sustained, and often irreversible current nih.govmdpi.com. This sustained influx of Ca²⁺ is a hallmark of RTX action and contributes to its unique pharmacological profile.
Calcium Cytotoxicity: The prolonged and substantial influx of Ca²⁺ ions induced by RTX can lead to calcium cytotoxicity, a phenomenon where excessive intracellular calcium disrupts cellular homeostasis and function caltagmedsystems.co.ukchemrxiv.org. This plays a critical role in the desensitization and potential ablation of neurons.
Table 2: this compound's Effect on TRPV1 Ion Flux
| Property | Description | Reference(s) |
| Channel Type | Non-selective cation channel, permeable to Ca²⁺ and Na⁺ | nih.govmdpi.comwikipedia.org |
| Agonist Potency | Ultrapotent agonist, thousands of times more potent than capsaicin | caltagmedsystems.co.ukmdpi.com |
| Current Kinetics | Induces slow and sustained cation currents | nih.govmdpi.com |
| Primary Ion Flux | Influx of Ca²⁺ and Na⁺ | caltagmedsystems.co.ukmdpi.com |
| Consequence of Flux | Membrane depolarization; Calcium cytotoxicity; Neuronal desensitization/ablation | caltagmedsystems.co.ukmdpi.comchemrxiv.org |
| Desensitization Trigger | Prolonged Ca²⁺ influx leading to cellular disruption | caltagmedsystems.co.ukchemrxiv.orgfrontiersin.org |
Electrophysiological Characterization of this compound Effects
Electrophysiological techniques are essential for characterizing the functional consequences of RTX binding to TRPV1.
Whole-Cell and Single-Channel Recordings: Studies employing whole-cell and single-channel patch-clamp recordings have revealed that RTX induces slow, sustained, and often irreversible currents in cells expressing TRPV1 nih.gov.
Current-Clamp Studies: In current-clamp experiments, low concentrations of RTX result in slow and sustained membrane depolarization. Notably, RTX-induced depolarization generates fewer action potentials compared to the same extent of depolarization caused by capsaicin, suggesting a different activation kinetic nih.gov.
Antagonist Blockade Kinetics: The interaction with antagonists like capsazepine (B1668289) provides further electrophysiological insight. The rate at which capsazepine blocks RTX-induced currents is significantly slower than its block of capsaicin-induced currents. This observation suggests that while RTX binds with high affinity, its activation of the receptor may be slower, and its deactivation minimal nih.gov.
Mechanisms of Persistent TRPV1 Desensitization and Ablation
The prolonged activation of TRPV1 by RTX leads to a state of desensitization, rendering the neurons unresponsive to stimuli. In some cases, this can progress to neuronal ablation.
Reversible Desensitization: RTX-induced desensitization is a process where the channel, despite being activated, becomes less responsive to subsequent stimuli. This desensitization is generally considered reversible, with neuronal function potentially recovering over time mdpi.comnih.gov. The duration of desensitization can be prolonged, lasting for months, and may be repeatable with subsequent RTX administration nih.gov.
Neuronal Ablation: Beyond reversible desensitization, RTX can also induce a more permanent effect: the ablation or death of TRPV1-expressing neurons mdpi.comnih.gov. This is primarily attributed to the sustained, excessive influx of Ca²⁺ ions, leading to calcium cytotoxicity and cellular damage caltagmedsystems.co.ukchemrxiv.org. This "molecular scalpel" effect allows for the selective elimination of pain-sensing nerve fibers, providing long-lasting analgesia mdpi.comnih.gov.
Intracellular Signaling: The modulation of TRPV1 activity and desensitization is influenced by intracellular signaling pathways. Phosphorylation events, mediated by kinases such as Protein Kinase C (PKC) and Protein Kinase A (PKA), play a role in sensitizing TRPV1 to agonists. Conversely, cAMP-dependent protein kinase is involved in regulating TRPV1 desensitization nih.govbenthamopen.com. The balance between phosphorylation and dephosphorylation dynamically controls the channel's activation and desensitization states benthamopen.com.
Table 3: this compound-Induced TRPV1 Desensitization and Ablation
| Mechanism | Description | Reference(s) |
| Desensitization | Loss of neuronal responsiveness to stimuli following prolonged TRPV1 activation. Characterized by a sustained increase in intracellular Ca²⁺, leading to channel inactivation. This effect is generally reversible. | nih.govmdpi.comnih.gov |
| Neuronal Ablation | Permanent elimination of TRPV1-expressing neurons due to excessive Ca²⁺ influx causing calcium cytotoxicity and cell death. This irreversible process leads to long-lasting analgesia. | caltagmedsystems.co.ukmdpi.comchemrxiv.orgnih.gov |
| Duration of Effect | Desensitization can last for several months and is repeatable. Ablation provides permanent analgesia. | nih.gov |
| Regulating Pathways | Phosphorylation by PKC and PKA can sensitize TRPV1; cAMP-dependent protein kinase regulates desensitization. Dynamic balance between phosphorylation and dephosphorylation controls activation/desensitization states. | nih.govbenthamopen.com |
| Activation Kinetics | RTX binding leads to slow, sustained currents, distinct from the rapid activation by capsaicin. This kinetic difference influences the desensitization process. | nih.gov |
| Ligand-Receptor Dynamics | RTX binding induces conformational changes that destabilize the closed state of the channel, leading to sustained opening and cation influx. The specific binding site involves residues in transmembrane domains S3 and S4. | acs.orgnih.govpdbj.org |
Structure Activity Relationships Sar and Analogue Design
Elucidation of Key Structural Motifs for TRPV1 Agonism
Resiniferatoxin (B1680534), a naturally occurring diterpene, is an ultrapotent analogue of capsaicin (B1668287), the pungent compound in chili peppers. nih.govosti.govnih.gov Its high affinity and potency as a TRPV1 agonist are attributed to several key structural motifs that are essential for binding and channel activation. nih.gov The RTX molecule can be conceptually divided into three principal pharmacophoric regions, each contributing to its interaction with the TRPV1 receptor. researchgate.net
The primary regions identified through structure-activity relationship (SAR) studies are:
The A-region : This consists of the 4-hydroxy-3-methoxyphenyl group, also known as the vanilloid head. This moiety is considered a principal pharmacophore. nih.gov The phenolic hydroxyl group is particularly important, and any modifications, such as methylation, have been shown to decrease binding affinity to the receptor. nih.gov
The B-region : This is the linker section of the molecule. In RTX, it is a homovanillic acid ester, which is a key structural motif for its function as a capsaicin analogue. nih.govosti.gov
The C-region : This is the complex diterpene backbone of the molecule. SAR analysis has highlighted the C3-keto group and the C20 orthophenylacetate ester as being critical for potent agonist activity. nih.gov
Cryo-electron microscopy and mutational studies have further refined our understanding of the binding site, identifying specific amino acid residues within the TRPV1 channel that interact with these motifs. For instance, residues such as Tyr-511 in the S3 domain and Met-547 in the S4 domain are thought to form a binding pocket for RTX. acs.orgnih.gov The interaction of RTX with these residues is believed to stabilize the open conformation of the channel. nih.gov
| Structural Motif | Region | Importance for TRPV1 Agonism |
|---|---|---|
| 4-hydroxy-3-methoxyphenyl | A-Region (Vanilloid Head) | Essential for binding; modifications to the hydroxyl group reduce affinity. nih.gov |
| C20 Ester | C-Region (Diterpene Backbone) | Identified as a principal pharmacophore for activity. nih.gov |
| C3-Keto Group | C-Region (Diterpene Backbone) | Critical for agonist activity. nih.gov |
| Orthophenylacetate | C-Region (Diterpene Backbone) | Critical for agonist activity. nih.gov |
| Homovanillic Acid Ester | B-Region (Linker) | Key linker motif, analogous to capsaicin's structure. nih.govosti.gov |
Synthetic Modifications and Derivatization Strategies
The chemical complexity of this compound presents a significant challenge for total synthesis, yet its potent biological activity makes it an attractive target for synthetic modification. chemistryviews.org Derivatization strategies aim to create analogues with improved properties, such as enhanced metabolic stability or altered pharmacological effects (e.g., converting an agonist to an antagonist).
One major focus of synthetic modification has been the vanillyl group in the A-region. While crucial for activity, this group can be susceptible to rapid metabolism. nih.gov To address this, chemists have developed non-vanillyl analogues. A successful strategy involves the replacement of the metabolically vulnerable phenolic hydroxyl group with an isosteric methanesulfonamide group, resulting in potent and more stable TRPV1 agonists. nih.gov For example, analogues incorporating 4-methylsulfonylaminophenyl and fluorophenyl moieties as vanillyl surrogates have been synthesized and shown to retain substantial agonist potency. nih.gov
Modifications to the B-region linker have also been explored. In one study, the ester linkage was replaced with a thiourea bridge. However, this modification resulted in compounds with a lower affinity for the vanilloid receptor, indicating the specific nature of the ester group is important for optimal interaction. elsevierpure.com
The C-region, the diterpene core, has also been a target for modification. Strategies have included partial modification of the intricate ring system or its replacement with a simplified skeleton to probe the structural requirements for activity. nih.gov The recent achievement of the complete total synthesis of this compound provides a platform for more extensive and systematic modifications to the core structure, paving the way for the creation of novel analogues that were previously inaccessible. chemistryviews.orgescholarship.org
Development of Novel this compound Analogues for Targeted Research
The synthesis of novel RTX analogues has been instrumental in advancing the understanding of TRPV1 pharmacology. nih.govosti.gov These custom-designed molecules serve as powerful chemical probes to investigate the receptor's structure, function, and mechanism of action.
One of the most significant achievements in this area is the development of Iodothis compound (I-RTX). By modifying the RTX structure, researchers created a potent and competitive TRPV1 antagonist. acs.orgnih.gov I-RTX binds to the receptor with high affinity but fails to open the channel, thereby blocking the action of agonists like capsaicin and RTX itself. This analogue has been invaluable for differentiating between agonist- and antagonist-binding modes and for studying the conformational changes associated with channel gating. acs.org
Other novel analogues have been designed to enhance potency and metabolic stability. For instance, a 3-methoxy-4-methylsulfonylaminophenyl analogue, which replaces the standard vanillyl group, was found to be modestly more potent than RTX, with an EC50 value of 0.106 nM compared to RTX's 0.27 nM. nih.gov The development of such ultrapotent agonists allows for more precise targeting of TRPV1-expressing neurons for research into pain pathways. mdpi.comnih.gov
These analogues are critical tools in a variety of research applications:
Receptor Mapping : Tritiated RTX ([³H]RTX) is a key radioligand used in competitive binding assays to determine the affinity of new, unlabeled compounds for the TRPV1 receptor. nih.govnih.gov
Functional Assays : Novel agonists and antagonists are used in functional assays, such as calcium influx studies, to characterize the pharmacological profile of the TRPV1 channel in different cellular environments. nih.gov
Mechanism of Action Studies : By comparing the effects of various analogues, researchers can dissect the molecular movements involved in channel activation and desensitization. nih.govnih.gov
| Analogue Name | Key Modification | Pharmacological Profile | Significance in Research |
|---|---|---|---|
| Iodothis compound (I-RTX) | Modification of the RTX core structure | Potent, competitive TRPV1 antagonist. acs.orgnih.gov | Used to study antagonist binding and the mechanisms of channel gating. acs.org |
| 3-methoxy-4-methylsulfonylaminophenyl analogue | Replacement of the vanillyl group with a methanesulfonamide moiety. nih.gov | Potent TRPV1 agonist with enhanced metabolic stability. nih.gov | Demonstrates that the phenolic hydroxyl is not strictly essential; provides more stable research tools. nih.gov |
| Thiourea-linked analogues | Replacement of the ester linker with a thiourea bridge. elsevierpure.com | Lower binding affinity compared to RTX. elsevierpure.com | Highlights the importance of the specific ester linkage for high-affinity binding. elsevierpure.com |
Computational Chemistry Approaches in Analogue Prediction
Computational chemistry has become an indispensable tool in the design and prediction of novel this compound analogues. These in silico methods allow researchers to model the interactions between a ligand and its receptor at the atomic level, providing insights that guide synthetic efforts and reduce the need for extensive experimental screening. researchgate.netrsc.org
Molecular docking is a primary technique used to predict how a potential analogue will bind to the TRPV1 receptor. researchgate.netnih.gov Using the known 3D structures of TRPV1, often determined through cryo-electron microscopy, algorithms can calculate the most likely binding pose and estimate the binding affinity of a novel compound. nih.gov This allows for the virtual screening of large libraries of potential analogues to identify the most promising candidates for synthesis.
Homology modeling is employed when an experimental structure of the target receptor is unavailable. By using the structures of related proteins as templates, a 3D model of TRPV1 can be constructed. researchgate.net These models are then used for docking studies to understand the binding of RTX and to predict the effects of structural modifications.
Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate specific chemical features of a series of analogues with their biological activity. By identifying the key molecular descriptors that influence potency, these models can predict the activity of new, unsynthesized compounds. rsc.org
These computational approaches have been successfully applied to:
Identify Key Residues : Computational studies, in conjunction with site-directed mutagenesis, have been crucial in identifying the specific amino acid residues in the TRPV1 binding pocket that are critical for interaction with RTX. researchgate.netacs.orgnih.gov
Rationalize SAR Data : Molecular modeling helps to explain experimental SAR data by visualizing how a small change in a ligand's structure alters its fit and interaction with the receptor.
Guide Analogue Design : By predicting the impact of modifications on binding affinity and conformation, computational chemistry provides a rational basis for designing the next generation of TRPV1 modulators. researchgate.net For instance, modeling programs like Tripos SYBYL have been used to analyze and design non-vanillyl RTX analogues. nih.gov
Cellular and Subcellular Effects of Resiniferatoxin
Effects on Non-Neuronal Cell Types Expressing TRPV1
While most renowned for its effects on neurons, RTX's mechanism of action extends to any cell type expressing the TRPV1 receptor. This includes various non-neuronal cells where TRPV1 activation can modulate inflammatory and immune responses.
Glial cells, including microglia and astrocytes, are known to express TRPV1 channels. frontiersin.orgmdpi.com Exposure of these cells to TRPV1 agonists like RTX can trigger significant cellular responses. In vitro studies have demonstrated that activating TRPV1 on microglial cells can lead to cell death. aai.org This toxic effect is mediated by a large influx of intracellular calcium, resulting in mitochondrial damage, cytochrome c release, and activation of caspase-3, a key enzyme in apoptosis. aai.org
In astrocytes, TRPV1 activation appears to play a role in cell motility and reactivity following injury. vanderbilt.edu While RTX itself has been shown to have minimal direct effect on astrocyte migration, blocking TRPV1 with antagonists significantly slows down their movement in response to mechanical stress. vanderbilt.edu This suggests that endogenous activation of TRPV1 contributes to the Ca²⁺-dependent cytoskeletal changes necessary for astrocytes to migrate and form glial scars. vanderbilt.edu Furthermore, RTX-induced upregulation of BDNF has been observed not only in neurons but also in satellite glial cells in the DRG. researchgate.net
This compound (B1680534) exhibits notable anti-inflammatory and immunomodulatory properties, largely mediated through TRPV1 channels on immune cells. nih.govcabidigitallibrary.org Studies have shown that RTX can inhibit the production of several key pro-inflammatory cytokines. For example, in activated microglial cells, RTX significantly reduced the release of Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). frontiersin.org
The anti-inflammatory effects of RTX have been observed in various models:
In macrophage cell lines, RTX inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.govijcmas.com
In models of intestinal inflammation, RTX treatment decreased serum levels of pro-inflammatory Th1 cytokines, including IL-12, Interferon-gamma (IFN-γ), IL-1β, and TNF-α. nih.govresearchgate.netresearchgate.net
RTX has also been shown to inhibit the expression of the transcription factor NF-κB, a central regulator of inflammatory gene expression. nih.govresearchgate.net
Intracellular Signaling Cascades Triggered by TRPV1 Activation
The activation of the TRPV1 channel by this compound is the initiating event for a complex web of intracellular signaling cascades. The primary and most immediate event is the influx of Ca²⁺, which acts as a crucial second messenger. mdpi.commdpi.com
This surge in intracellular Ca²⁺ triggers several downstream pathways:
Ca²⁺/Calmodulin-Dependent Protein Kinase (CaMK) Pathway: The increase in Ca²⁺ activates CaMK enzymes (such as CaMKII and CaMKIV), which are co-localized in TRPV1-positive neurons. molbiolcell.org CaMK, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). molbiolcell.org This CaMK-CREB signaling cascade has been shown to be involved in regulating the expression of neuropeptides like Calcitonin Gene-Related Peptide (CGRP). molbiolcell.org
Protein Kinase C (PKC) Pathway: TRPV1 activity is modulated by PKC, and conversely, the Ca²⁺ influx through TRPV1 can influence PKC-dependent signaling. mdpi.comnih.gov Some studies suggest that the activation of taste receptors can augment RTX-evoked TRPV1 responses through a PLC and PKC signaling pathway. mdpi.com
MAPK/ERK Pathway: Interactions between TNF and TRPV1 have been shown to involve the activation of the ERK signaling pathway in DRG neurons, leading to increased TRPV1 expression. nih.gov
The sustained nature of RTX-induced Ca²⁺ influx distinguishes its signaling output from that of other agonists. While transient Ca²⁺ signals can modulate kinase activity and gene expression, the massive and prolonged calcium overload induced by RTX ultimately shifts the balance towards cytotoxic pathways, leading to organelle dysfunction and apoptosis, particularly in sensory neurons. nih.govmdpi.comaai.org
Table 2: Key Intracellular Events Following RTX-Induced TRPV1 Activation
| Initiating Event | Signaling Molecule/Pathway | Downstream Effect | Cell Type |
|---|---|---|---|
| Massive Ca²⁺ Influx | Calcium Overload | Mitochondrial & ER damage, membrane disruption, apoptosis nih.govmdpi.com | Sensory Neurons |
| Ca²⁺ Influx | CaMK-CREB Pathway | Regulation of CGRP expression molbiolcell.org | Sensory Neurons |
| TRPV1 Activation | Inhibition of NF-κB expression | Decreased pro-inflammatory gene transcription nih.govresearchgate.net | Immune Cells (e.g., Macrophages) |
| TRPV1 Activation | Inhibition of iNOS and COX-2 | Decreased NO and PGE₂ production nih.govijcmas.com | Macrophages |
| Ca²⁺ Influx | Caspase-3 Activation | Apoptosis aai.org | Microglia |
Calcium Homeostasis Perturbations
The primary mechanism of action for this compound involves its binding to and potent activation of the TRPV1 ion channel. chemrxiv.orgnih.gov This channel, a non-selective cation channel, possesses a high permeability to calcium ions (Ca2+). nih.govmdpi.com The activation of TRPV1 by RTX leads to a substantial and sustained influx of extracellular calcium into the cell, a phenomenon that drastically perturbs intracellular calcium homeostasis. mdpi.combiorxiv.org
Unlike the rapid and transient calcium influx induced by capsaicin (B1668287), RTX triggers a slow and prolonged influx of calcium. mdpi.com This sustained elevation of intracellular calcium is a key factor in the subsequent cellular responses. biorxiv.orgmdpi.com The massive and prolonged increase in intracellular calcium concentration can lead to a state of calcium cytotoxicity, ultimately causing damage and even death of the TRPV1-expressing neurons. chemrxiv.orgbiorxiv.org This excitotoxic mechanism is a cornerstone of RTX's potent biological effects. nih.gov
Studies have shown that RTX-induced calcium uptake is a dose-dependent process. For instance, in cultured rat dorsal root ganglion (DRG) neurons, RTX induced a dose-dependent increase in 45Ca uptake with a high potency. jneurosci.org The sustained calcium overload is thought to contribute to both reversible desensitization and irreversible ablation of sensory neurons. mdpi.com
| Cell Type | Effect of this compound on Calcium | Research Finding |
| Rat Dorsal Root Ganglion (DRG) Neurons | Induces dose-dependent 45Ca uptake. jneurosci.org | RTX was found to be approximately 1000-fold more potent than capsaicin in inducing calcium influx. jneurosci.org |
| TRPV1-expressing Cells | Causes a slow and sustained calcium influx. mdpi.com | The prolonged calcium current is sufficient to render nerves non-functional and can lead to cell death. mdpi.com |
| Clonal Neuroendocrine Cells (GH(3)) | Acutely inhibits voltage-dependent Ca2+ channels in a TRPV1-independent manner at high concentrations (10 µM). nih.gov | This suggests that at high doses, RTX may have off-target effects on other ion channels, contributing to its overall cellular impact. nih.gov |
Downstream Kinase and Phosphatase Pathways
The significant influx of calcium initiated by this compound's activation of TRPV1 triggers a variety of downstream signaling cascades involving protein kinases and phosphatases. These pathways play crucial roles in mediating the cellular responses to RTX, ranging from sensitization and desensitization of the TRPV1 channel to cell cycle regulation and apoptosis.
Protein Kinase C (PKC): Several studies have implicated Protein Kinase C (PKC) in the cellular response to RTX. In cultured neonatal rat dorsal root ganglion neurons, RTX was shown to cause the translocation of PKC, a process indicative of its activation. ucl.ac.uk This effect was largely dependent on the presence of external calcium, suggesting it is an indirect consequence of the RTX-induced calcium influx. ucl.ac.uk However, it's noteworthy that some studies suggest RTX is only marginally active in directly activating PKC compared to phorbol (B1677699) esters. mdpi.com Furthermore, research on neonatal rat spinal cord-tail preparations indicated that neither prolonged exposure to a phorbol ester (to down-regulate PKC) nor inhibition of PKC with staurosporine (B1682477) affected the responses produced by RTX, suggesting that in some contexts, the primary action of RTX is not mediated through PKC activation. nih.govresearchgate.net In intestinal epithelial cells, RTX was found to cause a prolonged PKC-independent cell cycle arrest. nih.gov
Calcineurin: The calcium-dependent phosphatase, calcineurin (also known as protein phosphatase 3), is another key enzyme in the signaling pathways affected by RTX. byu.edu Calcineurin is activated by the elevated intracellular calcium levels resulting from TRPV1 activation. byu.edu Studies have shown that calcineurin is required for TRPV1-induced long-term depression (LTD) in hippocampal interneurons. byu.edu Inhibition of calcineurin has been demonstrated to block the LTD elicited by direct TRPV1 activation with this compound. byu.edu Furthermore, in human B-cell lines, the apoptotic pathway triggered by PMOR (plasma membrane NADH-oxidoreductase) inhibitors, which include this compound, involves signaling through calcineurin. nih.gov
Other Kinase Pathways: The activation of TRPV1 by RTX can also influence other kinase signaling pathways. For instance, in intestinal epithelial cells, RTX was capable of activating ERK1/2 signaling, albeit with different kinetics compared to other compounds. nih.gov The activation of such pathways contributes to the diverse and complex cellular effects of this compound.
| Pathway Component | Role in this compound Signaling | Key Findings |
| Protein Kinase C (PKC) | Translocation and activation are observed in some cell types following RTX-induced calcium influx. ucl.ac.uk | The direct role of PKC in mediating RTX's primary effects is debated, with some studies showing PKC-independent actions. nih.govresearchgate.netnih.gov |
| Calcineurin (PP3) | Activated by the increase in intracellular calcium; involved in synaptic plasticity and apoptosis. byu.edunih.gov | Inhibition of calcineurin blocks RTX-induced long-term depression in hippocampal neurons. byu.edu |
| ERK1/2 | Activated by RTX in certain cell types, such as intestinal epithelial cells. nih.gov | The kinetics of activation differ from other stimuli, indicating a specific signaling response. nih.gov |
Preclinical Models for Studying Resiniferatoxin Biology Excluding Clinical Applications and Dosage/safety
In Vitro Cell Culture Models
In vitro models are fundamental for dissecting the direct cellular and molecular effects of resiniferatoxin (B1680534), independent of systemic influences. These systems allow for controlled experimental conditions to study the specific interactions between RTX and TRPV1-expressing cells.
Primary cultures of dorsal root ganglion (DRG) neurons are a key in vitro model for studying this compound. nih.gov These cultures contain the cell bodies of sensory neurons, a subset of which naturally expresses high levels of TRPV1. nih.gov Live-cell imaging of both rat and human primary DRG cultures has demonstrated that RTX application leads to a significant and sustained increase in intracellular calcium levels specifically in TRPV1-positive neurons. nih.gov This calcium overload triggers a cytotoxic cascade, resulting in the selective death of these neurons while leaving adjacent, non-TRPV1-expressing neurons unharmed. nih.govresearchgate.net This selective ablation has been a cornerstone in confirming the specific action of RTX. nih.gov
Immortalized cell lines, such as human myelomonoblastic leukemia (ML-1a) cells and the human microglial cell line (HMO6), have also been employed to study the effects of RTX. nih.govaai.org For instance, studies have shown that RTX can inhibit the expression of nuclear factor-kappa B (NF-κB) in a dose-dependent manner in ML-1a cells. nih.gov In microglial cells, which have been shown to express TRPV1, exposure to RTX can induce cell death, an effect that can be blocked by TRPV1 antagonists. aai.org Furthermore, cell lines ectopically expressing TRPV1, such as transfected human kidney cells or the MCF7 breast cancer cell line, have been crucial in confirming that the cytotoxic effects of RTX are directly mediated by the presence of the TRPV1 channel. mdpi.comnih.govnih.gov Without TRPV1 expression, even at concentrations a thousand times higher than those used to lesion expressing cells, RTX has no effect. mdpi.com
The following table summarizes findings from studies using these cell culture models:
| Cell Type | Model | Key Findings with this compound | Reference |
| Primary Dorsal Root Ganglion (DRG) Neurons | Rat, Human | Selective and prolonged increase in intracellular calcium in TRPV1+ neurons, leading to selective cell death. | nih.gov |
| Human Myelomonoblastic Leukemia (ML-1a) Cells | Immortalized Cell Line | Dose-dependent inhibition of NF-κB expression. | nih.gov |
| Human Microglial Cell Line (HMO6) | Immortalized Cell Line | Induction of cell death, preventable by TRPV1 antagonists. | aai.org |
| TRPV1-transfected Human Kidney Cells | Ectopic Expression | Confirmation of TRPV1-mediated cytotoxicity. | nih.gov |
| TRPV1-transfected MCF7 Cells | Ectopic Expression | Induction of necrotic-like processes only when TRPV1 is overexpressed. | nih.gov |
Organotypic slice cultures offer a more complex in vitro system that preserves the three-dimensional architecture and local synaptic circuitry of neural tissue. nih.govacs.org These cultures, often prepared from brain regions like the hippocampus, maintain the various cell types and their connections, providing a valuable platform for studying the effects of neurotoxins and other compounds in a more physiologically relevant context. nih.govmdpi.com While direct studies detailing the specific use of this compound in organotypic slice cultures are not extensively documented in the provided search results, this model system is well-suited for investigating the network-level consequences of selectively ablating TRPV1-expressing neurons. For example, researchers could use this model to explore how the removal of specific sensory inputs by RTX affects synaptic plasticity, neuronal excitability, and microglial responses within a preserved neural circuit. The methodology for maintaining and analyzing these cultures is well-established, making them a promising avenue for future research into the broader neurobiological impacts of this compound. nih.govunil.ch
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects of this compound, its impact on complex behaviors such as pain perception, and its potential for translation into clinical applications.
Rodent models, primarily rats and mice, have been instrumental in characterizing the analgesic properties of this compound. mdpi.comcambridge.org In various models of inflammatory and neuropathic pain, RTX has demonstrated significant efficacy. For instance, in rats with carrageenan-induced inflammation in the hind paw, perineural application of RTX around the sciatic nerve led to a long-lasting increase in heat withdrawal latency. mdpi.com Similarly, in a rat model of neuropathic pain created by spinal nerve ligation, epidural administration of RTX produced a prolonged analgesic response to thermal stimuli. nih.gov Intrathecal injection of RTX in rats has been shown to block thermal hyperalgesia and delete most TRPV1/CGRP-positive nerve endings in the spinal cord's dorsal horn. mdpi.com Studies using intracerebroventricular injection of RTX in mice have also been conducted to investigate the role of supraspinal TRPV1 in pain modulation. jove.com These rodent studies have consistently shown that RTX can selectively target and ablate TRPV1-expressing neurons involved in nociceptive signaling, leading to long-term analgesia without affecting other sensory modalities like touch or motor function. mdpi.comfrontiersin.org
Key findings from rodent models are highlighted in the table below:
| Rodent Model | Pain Type | Route of RTX Administration | Key Findings | Reference |
| Sprague-Dawley Rat | Inflammatory (Carrageenan) | Perineural (sciatic nerve) | Long-lasting increase in hind-paw heat withdrawal latency. | mdpi.com |
| Sprague-Dawley Rat | Neuropathic (Spinal Nerve Ligation) | Epidural | Prolonged thermal analgesic response. | nih.gov |
| Sprague-Dawley Rat | Inflammatory (Carrageenan) | Intrathecal | Blocked thermal hyperalgesia and deleted TRPV1/CGRP nerve endings. | mdpi.com |
| Mouse | General Nociception | Intracerebroventricular | Used to study supraspinal TRPV1 desensitization and its effect on pain. | jove.com |
| Rat | Neuropathic (Sciatic Nerve Ligature) | Systemic (s.c.) | Prevented and reversed thermal hyperalgesia. | mdpi.com |
| Rat | Neuropathic (L5 Nerve Injury) | Perineural (on adjacent uninjured nerves) | Alleviated thermal and mechanical hypersensitivity. | frontiersin.org |
| Rat | Neuropathic (L5 Nerve Injury) | Intraplantar | Abolished thermal sensitivity. | mdpi.com |
To bridge the gap between rodent studies and human clinical trials, non-rodent animal models, particularly canines and porcines, have been crucial. mdpi.comcambridge.orgnih.gov Companion dogs with naturally occurring diseases, such as bone cancer and osteoarthritis, provide a highly relevant translational model because they share environmental factors with humans, have a larger body size that simplifies procedures, and experience complex, spontaneous pain states. mdpi.comresearchgate.netresearchgate.net Studies in dogs with bone cancer have shown that intrathecal RTX administration can significantly reduce pain and restore function. researchgate.net Similarly, intra-articular injection of RTX has been shown to ameliorate pain-related behaviors in dogs with arthritis. mdpi.com These canine studies were pivotal in providing the confidence to move forward with human clinical trials. mdpi.com Porcine models are also considered highly relevant for translational research due to their similarities in size, anatomy, and metabolism to humans. nih.gov While specific studies on RTX in porcine models were not detailed in the provided search results, they represent a valuable platform for preclinical testing. researchgate.net
The use of genetic models, specifically TRPV1 knockout (TRPV1-/-) mice, has been essential for confirming that the effects of this compound are mediated through the TRPV1 channel. cambridge.org Studies comparing wild-type and TRPV1-/- mice have provided definitive evidence for the receptor's role. For example, while wild-type mice treated with RTX become insensitive to the corneal application of capsaicin (B1668287), TRPV1-/- mice already exhibit a lack of response, demonstrating the channel's necessity for this sensation. mdpi.com Interestingly, some research indicates that while RTX treatment ablates sensitivity to TRPV1 agonists, it can also remove sensitivity to TRPA1 agonists in wild-type mice, suggesting co-expression and co-ablation of these channels in the same neurons. cambridge.org Furthermore, studies have shown that the harmful effects of RTX observed in certain pathological conditions, like sepsis induced by cecal ligation and puncture, are absent in TRPV1-knockout mice, confirming that these effects are dependent on the integrity of the TRPV1 gene. nih.gov These genetic models, in conjunction with pharmacological tools like RTX, allow for a precise dissection of the role of TRPV1 in various physiological systems. nih.govcreative-biogene.com
Mechanistic Studies in Preclinical Models
Mechanistic studies in preclinical settings have been crucial for understanding how this compound exerts its effects at a molecular and cellular level. These investigations have primarily utilized in vitro cell cultures and in vivo animal models to detail the compound's interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the downstream consequences of this interaction. nih.govmdpi.com
The fundamental mechanism of RTX is its role as an ultrapotent agonist of the TRPV1 receptor, a non-selective cation channel predominantly found on sensory neurons. patsnap.comnih.gov RTX's binding to TRPV1 is significantly more potent and prolonged compared to other agonists like capsaicin. nih.govcambridge.org This interaction initiates a series of events that form the basis of its biological activity. The binding itself has been studied using techniques like cryo-electron microscopy and mutagenesis, which have identified key amino acid residues within the channel's transmembrane domains (S1-S4) that are critical for the high-affinity interaction. acs.orgnih.gov For instance, studies comparing rat and human TRPV1 isoforms pinpointed specific residues, such as L547M in human TRPV1, that significantly alter RTX binding affinity. acs.org
Upon binding, RTX locks the TRPV1 channel in a prolonged open state. nih.govmdpi.com This leads to a massive and sustained influx of cations, particularly calcium (Ca2+), into the neuron. nih.govchemrxiv.org This overwhelming Ca2+ influx is cytotoxic, triggering a cascade of intracellular events. nih.govmdpi.com Within minutes, confocal imaging has shown vesiculation of mitochondria and the endoplasmic reticulum, followed by disruption of the nuclear membrane and eventual cell lysis. mdpi.com This process of selective neuroablation has been termed "molecular neurosurgery" or the action of a "molecular scalpel." nih.govresearchgate.netresearchgate.net The specificity of this action is a key finding; neurons not expressing TRPV1 remain unaffected even when adjacent to those undergoing RTX-induced cytotoxicity. mdpi.com The precise nature of this cell death is still under investigation, with some evidence pointing towards apoptosis, while other studies suggest a caspase-independent, apoptosis-like mechanism. nih.gov
Preclinical studies in animal models, primarily rodents, have further elucidated the systemic and localized effects of this mechanism. When administered to target specific nerve populations, such as in the dorsal root ganglia (DRG), RTX leads to a selective and long-lasting loss of TRPV1-expressing neurons. nih.govsemanticscholar.org This ablation is concentrated on small-diameter sensory neurons (C-fibers and Aδ fibers) responsible for transmitting pain and temperature information. mdpi.complos.org An interesting finding from these models is that the chemical ablation of TRPV1-positive neurons can also lead to the removal of the co-expressed TRPA1 channel, indicating a functional linkage between these two sensory molecules. cambridge.org
Beyond its excitotoxic effects on neurons, preclinical models have revealed that this compound also possesses anti-inflammatory properties. In murine models of lipopolysaccharide-induced inflammation, RTX treatment was found to significantly decrease plasma levels of pro-inflammatory mediators. medigraphic.com Further in vitro studies on macrophage cell lines demonstrated that RTX could inhibit the expression of key inflammatory enzymes. chemrxiv.org Some research suggests this anti-inflammatory activity may be associated with the nuclear factor-kappa B (NF-κB) signaling pathway and could potentially be independent of the TRPV1 receptor. medigraphic.com
Detailed Research Findings from Preclinical Models
The following tables summarize key findings from various preclinical mechanistic studies, illustrating the models used and the observed outcomes.
Table 1: Findings from In Vitro Mechanistic Studies
| Model System | Key Mechanistic Finding | Reference |
|---|---|---|
| Stably transfected cell lines expressing TRPV1-eGFP fusion protein | RTX induces a rapid and massive increase in intracellular calcium, leading to vesiculation of mitochondria and endoplasmic reticulum. | nih.govmdpi.com |
| Rat Dorsal Root Ganglion (DRG) neurons | RTX induces dose-dependent 45Ca uptake; desensitization mechanism is distinct from capsaicin and linked to high-affinity receptor binding rather than solely Ca2+ influx. | jneurosci.org |
| Chimeric human/rat TRPV1 channels | Identified the S1-S4 transmembrane "sensor" region as the determinant for high-affinity [3H]RTX binding. A single amino acid mutation (L547M) in human TRPV1 increased affinity 30-fold. | acs.org |
| Human embryonic DRG cultures | Demonstrated that RTX specifically ablates TRPV1-expressing neurons while sparing bystander sensory cells and motoneurons. | cambridge.org |
| Rat spinal cord-tail preparation | RTX acts on nociceptors via a mechanism similar to capsaicin but is approximately 50-100 times more potent. | researchgate.net |
Table 2: Findings from In Vivo Mechanistic Studies
| Animal Model | Administration/Target | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Rats | Intrathecal administration | Causes selective ablation of TRPV1-expressing central sensory nerve terminals in the dorsal horn, leading to reduced nociceptive transmission. | plos.org |
| Mice | Direct ganglionic or intrathecal injection | RTX killed ~70% of TRPV1-expressing cells in trigeminal and dorsal root ganglia. | nih.gov |
| Mice (newborn and adult) | Systemic administration | RTX treatment leads to loss of sensitivity to TRPV1 agonists and also to the TRPA1 agonist allyl-isothiocyanate, confirming co-ablation of both sensor molecules. | cambridge.org |
| Rats | Perineural application | Prevents hyperalgesia by acting on TRPV1-containing nerve terminals without causing overt nerve degeneration. | semanticscholar.org |
| BALB/c Mice | Systemic (LPS-induced inflammation model) | RTX treatment significantly decreased plasma levels of pro-inflammatory mediators (PGE2, NO, IL-1β, TNF-α), suggesting anti-inflammatory properties potentially independent of TRPV1. | medigraphic.com |
Advanced Research Methodologies in Resiniferatoxin Studies
High-Throughput Screening for TRPV1 Modulators
High-throughput screening (HTS) plays a pivotal role in the discovery of novel compounds that modulate the activity of TRPV1. These assays are designed to rapidly test large libraries of chemical compounds for their ability to either enhance or inhibit TRPV1 function. Given that resiniferatoxin (B1680534) is an ultrapotent agonist of TRPV1, it serves as a critical reference compound and a tool in these screening campaigns. mdpi.comnih.gov
HTS assays for TRPV1 modulators are typically cell-based and rely on detecting changes in intracellular calcium concentrations upon channel activation. The high permeability of TRPV1 to calcium ions makes fluorescent calcium indicators an effective means of monitoring channel activity. elifesciences.org In a typical HTS setup, cells engineered to express high levels of TRPV1 are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist like this compound or capsaicin (B1668287) triggers a robust increase in intracellular calcium, leading to a measurable change in fluorescence.
Potential TRPV1 antagonists are identified by their ability to prevent or reduce the fluorescence signal induced by the agonist. Conversely, potential agonists or positive allosteric modulators are identified by their ability to induce a signal on their own or potentiate the signal from a sub-maximal concentration of a known agonist. The extreme potency of this compound allows for its use at very low concentrations to elicit a strong and sustained activation of TRPV1, providing a large dynamic range for the detection of inhibitory compounds.
| Assay Principle | Key Reagents | Measured Output | Application in RTX-Related Research |
|---|---|---|---|
| Fluorescent Calcium Imaging | TRPV1-expressing cells, Calcium-sensitive dyes (e.g., Fluo-4), this compound/Capsaicin | Changes in fluorescence intensity | Screening for TRPV1 antagonists that block RTX-induced calcium influx |
| Membrane Potential Dyes | TRPV1-expressing cells, Voltage-sensitive dyes | Changes in fluorescence indicating membrane depolarization | Identifying compounds that modulate TRPV1 channel gating in response to RTX |
| Automated Patch Clamp | TRPV1-expressing cells | Ion channel currents | Secondary screening to confirm the electrophysiological effects of hits from primary screens |
Optogenetic and Chemogenetic Approaches in Conjunction with this compound
Optogenetics and chemogenetics are powerful techniques for controlling the activity of specific populations of neurons with light and engineered ligands, respectively. en-journal.orgyoutube.com While not typically used to directly mimic the action of this compound, these methods can be employed in conjunction with RTX treatment to unravel the functional roles of TRPV1-expressing neurons within complex neural circuits.
Optogenetics involves the expression of light-sensitive ion channels, such as channelrhodopsin (for activation) or halorhodopsin (for inhibition), in genetically defined cell types. nih.gov For instance, researchers could use optogenetics to selectively activate or silence neurons that survive after RTX-induced ablation of TRPV1-positive cells. This would allow for the precise mapping of circuits that are altered by the loss of these sensory neurons.
Chemogenetics , particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offers another avenue for remote control of neuronal activity. nih.gov Similar to optogenetics, DREADDs can be expressed in specific neuronal populations. Administration of a systemically delivered, otherwise inert ligand can then be used to either excite or inhibit these neurons. In the context of this compound research, one could investigate the behavioral or physiological consequences of activating central nervous system neurons that receive input from the now-absent TRPV1-expressing primary afferents.
By combining these precise neural manipulation techniques with the selective neuroablation afforded by this compound, researchers can dissect the functional contributions of TRPV1-positive neurons to various physiological processes, from pain perception to neurogenic inflammation.
Advanced Imaging Techniques for Neuronal Activity and Receptor Dynamics
Advanced imaging techniques have revolutionized our ability to visualize the cellular and subcellular events initiated by this compound. These methods allow for real-time monitoring of neuronal activity and the dynamic behavior of the TRPV1 receptor itself. massivesci.comnarilis.be
Live-Cell Imaging of Calcium Flux
As a potent TRPV1 agonist, this compound induces a significant and sustained influx of calcium into the cell. elifesciences.org Live-cell imaging using fluorescent calcium indicators is a cornerstone technique for studying this process. Genetically encoded calcium indicators (GECIs) like GCaMP, or synthetic dyes such as Fura-2 and Fluo-4, allow for the visualization of changes in intracellular calcium concentration with high spatial and temporal resolution. researchgate.net
Upon application of this compound to cultured sensory neurons or TRPV1-expressing cell lines, researchers can observe a rapid and dramatic increase in fluorescence, indicating the opening of TRPV1 channels. This technique is invaluable for:
Characterizing the kinetics of RTX-induced channel activation.
Studying the process of calcium-induced calcium release from intracellular stores.
Investigating the mechanisms of TRPV1 desensitization.
Screening for compounds that modulate RTX-induced calcium signals.
The ability to image calcium dynamics in real-time provides a direct window into the initial cellular response to this compound.
Super-Resolution Microscopy for TRPV1 Localization
Conventional light microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limitation, enabling visualization of cellular structures at the nanoscale. youtube.comyoutube.comyoutube.com
These techniques are particularly well-suited for studying the subcellular localization and trafficking of the TRPV1 receptor. By labeling TRPV1 with photo-switchable fluorescent proteins or specific antibodies, researchers can generate images with a resolution approaching 10-20 nanometers. This allows for the precise determination of:
The density and distribution of TRPV1 channels on the plasma membrane.
The potential clustering of TRPV1 into microdomains or "hot spots."
Changes in receptor localization following prolonged exposure to this compound, such as internalization or degradation.
Super-resolution imaging has provided unprecedented detail about the spatial organization of TRPV1, offering clues into its regulation and function.
Proteomic and Transcriptomic Profiling of this compound-Treated Systems
To understand the broader cellular and systemic responses to this compound, researchers have turned to "omics" technologies. Proteomics and transcriptomics allow for the large-scale analysis of protein and gene expression changes, respectively, in response to RTX treatment.
Transcriptomic profiling , often performed using RNA sequencing (RNA-Seq), provides a snapshot of the entire set of RNA transcripts in a cell or tissue at a given time. Studies have utilized this approach to identify genes that are up- or down-regulated following this compound administration. For example, a transcriptomic analysis of porcine urinary bladder walls treated with RTX revealed changes in the expression of genes involved in nerve growth, myelination, and synaptic plasticity. nih.gov Another study comparing the transcriptomic effects of this compound and capsaicin in dorsal root ganglia highlighted that RTX regulates a larger number of non-pain-associated genes, suggesting more widespread effects. nih.gov
Proteomic analysis , typically using mass spectrometry, identifies and quantifies the complete set of proteins in a biological sample. This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions that occur after RTX-induced TRPV1 activation. For instance, proteomic studies could identify downstream signaling proteins that are activated or cellular stress response proteins that are upregulated following the massive calcium influx triggered by this compound.
| Omics Technology | Primary Measurement | Key Findings in RTX Research | Potential Insights |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Gene expression levels (mRNA) | Alterations in genes related to neuronal growth, synaptic transmission, and inflammation in RTX-treated tissues. nih.gov | Understanding the long-term genetic reprogramming induced by RTX. |
| Proteomics (Mass Spectrometry) | Protein abundance and post-translational modifications | Identification of downstream signaling cascades and cellular adaptation mechanisms. | Revealing the protein networks that mediate the effects of RTX-induced neurotoxicity and analgesia. |
CRISPR-Cas9 Gene Editing for Targeted TRPV1 Research
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the study of gene function. This powerful tool allows for the precise modification of an organism's DNA, including the deletion, insertion, or alteration of specific genes. creative-biogene.com In the context of this compound research, CRISPR-Cas9 is instrumental for elucidating the specific role of the TRPV1 channel.
Researchers can use CRISPR-Cas9 to:
Create TRPV1 knockout cell lines or animal models: These models, which completely lack the TRPV1 gene, are the definitive tool for confirming that the effects of this compound are mediated exclusively through this receptor.
Introduce specific mutations into the TRPV1 gene: This allows for the study of how particular amino acids or domains of the TRPV1 protein contribute to this compound binding and channel gating. For example, specific residues in the S4 transmembrane domain have been identified as critical for high-affinity RTX binding through site-directed mutagenesis, a precursor to CRISPR-based editing. acs.org
Generate "knock-in" models: This involves replacing the endogenous TRPV1 gene with a modified version, for instance, one that is tagged with a fluorescent protein for easier visualization.
By providing the ability to precisely manipulate the TRPV1 gene, CRISPR-Cas9 enables researchers to dissect the molecular determinants of this compound's action with unparalleled precision. researchgate.net
Unanswered Questions and Future Directions in Resiniferatoxin Research
Elucidation of Complete Biosynthetic Pathway Enzymes
The complex structure of resiniferatoxin (B1680534), a daphnane (B1241135) diterpenoid, presents significant challenges in fully understanding its natural synthesis. While the chemical synthesis of RTX has been achieved researchgate.netacs.orgresearchgate.net, its biosynthesis within the Euphorbia genus remains largely uncharacterized. The initial step, the conversion of geranylgeranyl pyrophosphate into casbene, is known, and the involvement of cytochrome P450 enzymes in oxidation reactions is recognized nih.gov. However, the specific enzymes and the sequential steps that lead to the formation of RTX's intricate molecular architecture are yet to be fully elucidated.
Table 1: Known and Hypothetical Enzymes in this compound Biosynthesis
| Biosynthetic Stage | Known Precursor/Intermediate | Characterized Enzymes | Hypothetical Enzymes / Unanswered Questions |
| Early Stage | Geranylgeranyl pyrophosphate (GGPP) | Casbene synthase (e.g., from Ricinus communis) nih.gov | Specific GGPP synthases and cyclases involved in forming the initial diterpene skeleton. |
| Intermediate Stage | Casbene | Cytochrome P450s (e.g., CYP726A subfamily for oxidation) nih.gov | Detailed characterization of P450s and other oxidoreductases responsible for the numerous oxygenation and cyclization steps required for the ABC-ring system. |
| Late Stage | Intermediate diterpenoid structures | None fully characterized for RTX | Identification of enzymes responsible for esterification, functional group modifications, and the final assembly of the complex daphnane diterpenoid structure. |
Future research efforts are directed towards identifying the complete gene clusters and specific enzymes responsible for RTX biosynthesis. This would not only deepen our understanding of natural product formation but could also pave the way for bio-engineered production of RTX or its analogues.
Discovery of Novel Endogenous Modulators of TRPV1 Mimicking this compound Action
While capsaicin (B1668287) is the most well-known exogenous agonist of TRPV1, RTX stands out for its extreme potency. The search for endogenous compounds that can modulate TRPV1 activity, particularly those that mimic RTX's potent agonistic and desensitizing effects, is an ongoing area of interest. Known endogenous agonists include anandamide, N-arachidonoyldopamine (NADA), and other arachidonic acid metabolites patsnap.commdpi.comnih.govcellphysiolbiochem.commdpi.comnih.govtandfonline.com. These compounds play roles in various physiological processes, including pain perception, thermoregulation, and even central nervous system functions.
Table 2: Known Endogenous TRPV1 Modulators and Future Avenues
| Endogenous Modulator | Primary Action on TRPV1 | Notes / Future Research Focus |
| Anandamide | Agonist | Dual agonist (also acts on CB1 receptors); implicated in pain and brain functions. |
| N-arachidonoyldopamine (NADA) | Agonist | Dual agonist (also acts on CB1 receptors); involved in somatosensory modalities. |
| N-oleoyldopamine (OLDA) | Agonist | Metabolite of arachidonic acid. |
| Arachidonic acid metabolites | Agonist | A broad category; specific roles and potencies vary. |
| Novel Modulators | Potentially Agonist (RTX-like) | Discovery of new endogenous compounds with high potency, specific desensitization profiles, or unique activation modalities that could offer therapeutic advantages over RTX. |
The discovery of novel endogenous TRPV1 modulators with RTX-like potency or more refined desensitization properties could offer new therapeutic avenues with potentially improved safety profiles. Research is needed to systematically screen for and characterize such compounds.
Comprehensive Understanding of Long-Term Desensitization Mechanisms and Reversibility
RTX is renowned for its ability to induce a long-lasting desensitization of TRPV1-expressing sensory neurons nih.govresearchgate.netmdpi.combohrium.com. This desensitization is crucial for its analgesic effects, as it reduces the transmission of pain signals. While it is understood that RTX activates TRPV1, leading to calcium influx and subsequent desensitization, the precise molecular cascade underlying this effect, particularly its long-term persistence, is still being unravelled mdpi.com. Furthermore, while RTX-induced desensitization is considered reversible nih.govmdpi.com, the exact mechanisms, timelines for recovery, and factors influencing reversibility require more comprehensive investigation. It is also known that RTX can cause irreversible neuronal ablation at higher concentrations mdpi.com, and understanding the threshold and mechanisms differentiating reversible desensitization from cell death is critical for therapeutic applications.
Table 3: this compound (RTX) Desensitization: Current Understanding and Gaps
| Aspect | Current Understanding | Unanswered Questions / Future Directions |
| Mechanism of Desensitization | RTX activates TRPV1, causing Ca2+ influx, leading to desensitization. May involve depletion of substance P (SP) and CGRP from afferent neurons. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netplos.orgresearchgate.net | Comprehensive understanding of the molecular cascade, specific protein interactions, and downstream signaling events leading to long-term desensitization. |
| Duration of Desensitization | Desensitization is described as long-lasting, potentially persisting for several months. mdpi.com | Precisely quantifying the duration and identifying factors (dose, route of administration, individual variability) that influence it. |
| Reversibility | Desensitization is generally considered reversible. nih.govmdpi.com Depletion of SP and CGRP is reported to recover by 4 weeks post-administration in some studies. nih.govresearchgate.netmdpi.com | Detailed investigation into the mechanisms of reversibility, the complete timeline for functional recovery, and any factors that might impede or prolong this process. |
| Irreversible Effects | RTX can cause sensory neuron death, leading to permanent analgesia. mdpi.com | Determining the specific concentrations or conditions that lead to neuron death versus reversible desensitization, and controlling this transition for therapeutic benefit. |
Development of Highly Selective and Spatially Controlled TRPV1 Agonists
The extreme potency of RTX, while beneficial for desensitization, also contributes to its toxicity and potential for adverse effects such as chemical burns pnas.org. This necessitates the development of novel TRPV1 agonists that offer a more favourable therapeutic window. Future research aims to design compounds that are highly selective for specific TRPV1 activation modalities, thereby avoiding undesirable side effects like hyperthermia or impaired noxious heat sensation, which have plagued some TRPV1 antagonist development pnas.orgbenthamopen.com. Furthermore, the development of agonists that can be spatially controlled, either through targeted delivery systems or by designing molecules that are activated only under specific conditions, is a key research direction. The goal is to create compounds that preferentially induce desensitization without the initial potent activation that causes discomfort, thereby enhancing the safety and efficacy of TRPV1-targeted therapies.
Table 4: Designing Selective and Spatially Controlled TRPV1 Agonists
| Goal | Rationale | Current Status / Future Focus |
| Increased Selectivity | To avoid side effects like hyperthermia and impaired heat sensation associated with non-selective TRPV1 modulation. pnas.orgbenthamopen.com | Designing RTX analogues or novel scaffolds that specifically target certain TRPV1 activation states or pathways. |
| Reduced Potency (Controlled Potency) | RTX's ultrapotency leads to toxicity; less potent but effective analogues are needed for a better therapeutic window. pnas.orgresearchgate.net | Synthesizing derivatives that retain desensitizing properties but with modulated potency, improving safety. |
| Spatially Controlled Activation | To maximize efficacy at the target site and minimize systemic exposure and off-target effects. | Developing prodrugs, targeted delivery systems, or stimuli-responsive agonists for precise spatial activation. |
| Dissecting Activation vs. Desensitization | To achieve therapeutic desensitization without the acute irritancy or burning sensation associated with potent activation. pnas.orgnih.gov | Designing molecules that preferentially promote desensitization pathways over acute channel opening. |
Exploration of this compound's Role Beyond Nociceptive Pathways
While RTX's primary application is linked to its potent modulation of pain pathways via TRPV1, emerging research suggests its influence extends to other physiological processes. TRPV1 channels are expressed not only on sensory neurons but also in various other cell types and tissues, including the cardiovascular system, immune cells, and the gastrointestinal tract patsnap.comxiahepublishing.com. Studies have indicated potential roles for RTX in modulating inflammation patsnap.comchemrxiv.org, influencing cardiac function ahajournals.org, and affecting autonomic nervous system regulation, particularly in the urinary bladder patsnap.comnih.govresearchgate.netnih.govresearchgate.net. Furthermore, RTX has been shown to impact signaling pathways related to nerve growth, myelination, and synaptic plasticity nih.govresearchgate.net.
Table 5: RTX's Role Beyond Nociception: Emerging Areas of Research
| Physiological System/Pathway | Potential Role of RTX/TRPV1 | Research Focus / Future Directions |
| Inflammation | Modulation of inflammatory responses through TRPV1 desensitization. patsnap.comchemrxiv.org | Investigating RTX's impact on specific inflammatory mediators and pathways beyond pain-related neurogenic inflammation. |
| Cardiovascular System | Influence on cardiac sympathetic afferent reflex; potential role in heart failure and arrhythmias. ahajournals.org | Exploring RTX's effects on cardiac function, blood pressure regulation, and its potential in cardiovascular disease management. |
| Autonomic Nervous System | Modulation of bladder function (e.g., overactive bladder, incontinence); potential effects on other visceral organs. patsnap.comnih.govresearchgate.netnih.govresearchgate.net | Elucidating RTX's impact on autonomic nerve signaling in various organs and its therapeutic potential in related disorders. |
| Nerve Growth & Plasticity | Influence on signaling pathways regulating nerve growth, myelination, axon specification, and synaptic plasticity. nih.govresearchgate.net | Understanding the specific molecular mechanisms and broader implications for neural repair, regeneration, or modulation in different tissues. |
| Immune System | TRPV1 expression on immune cells suggests potential immunomodulatory effects. patsnap.com | Investigating RTX's direct or indirect effects on immune cell function and inflammatory signaling pathways. |
These findings highlight that RTX's therapeutic potential may extend beyond pain relief, encompassing areas such as inflammatory conditions, cardiovascular health, and neurological disorders. Further exploration into these less-charted territories is essential to fully define RTX's biological significance and therapeutic applications.
Compound List:
this compound (RTX)
Capsaicin (CAPS)
Anandamide
N-arachidonoyldopamine (NADA)
N-oleoyldopamine (OLDA)
Olvanil
Rinvanil
Phenylacetylrinvanil (PhAR / IDN5890)
Nonanoylvanillamide
Ingenol mebutate
Phorbol (B1677699) derivatives
Prostratin
Civamide
Substance P (SP)
Calcitonin gene-related peptide (CGRP)
12-O-tetradecanoylphorbol-13-acetate (TPA)
Bradykinin
Nerve growth factor (NGF)
Serotonin (5HT)
Arachidonic acid metabolites
Q & A
Q. What experimental models are most appropriate for studying RTX's mechanism of action on TRPV1 receptors?
Answer: RTX’s interaction with TRPV1 (vanilloid receptor 1) is best studied using in vivo models such as VR1-knockout mice, which lack functional TRPV1 channels. These models enable comparative analysis of nociceptive responses to thermal and chemical stimuli . In vitro approaches, including calcium imaging in transfected HEK293 cells or dorsal root ganglion (DRG) neurons, are used to quantify receptor activation kinetics. Key methodological considerations include:
Q. How can researchers ensure the chemical purity and stability of RTX in experimental setups?
Answer: RTX (C37H40O9, molecular weight 628.71) is highly sensitive to light, heat, and oxidation. Methodological steps include:
- Storage : Dissolve in anhydrous DMSO at -20°C, aliquoted to prevent freeze-thaw cycles .
- Characterization : Use HPLC-MS for purity assessment (>95% recommended) and NMR to confirm structural integrity.
- Handling : Conduct experiments under inert atmospheres (e.g., nitrogen gloveboxes) to minimize degradation .
Q. What are the standard protocols for assessing RTX-induced cytotoxicity in neuronal cultures?
Answer:
- Dose-Response Curves : Test RTX concentrations from 0.1 nM to 100 nM, with exposure times ≤24 hours.
- Viability Assays : Combine MTT assays with live/dead staining (e.g., Calcein-AM/propidium iodide).
- Functional Readouts : Measure intracellular calcium flux (Fluo-4 AM) and mitochondrial membrane potential (JC-1 dye) .
Advanced Research Questions
Q. How can contradictory findings in RTX’s dose-response relationships across studies be resolved?
Answer: Contradictions often arise from variability in:
- Receptor Density : TRPV1 expression levels differ between cell lines (e.g., HEK293 vs. primary neurons). Normalize data to receptor density via qPCR or flow cytometry.
- Solvent Effects : DMSO concentrations >0.1% may artifactually modulate TRPV1 activity. Include solvent-only controls.
- Statistical Power : Use multivariate regression to account for covariates (e.g., temperature, pH). Meta-analyses of published datasets (e.g., RTECS, ToxNet) can identify trends .
Q. What methodologies optimize the translation of in vitro RTX findings to in vivo pain models?
Answer:
- Pharmacokinetic Profiling : Measure RTX’s bioavailability and half-life using LC-MS/MS in plasma/tissue homogenates.
- Behavioral Assays : Combine von Frey filaments (mechanical allodynia) and Hargreaves tests (thermal hyperalgesia) in rodent models.
- Histopathological Correlation : Post-mortem analysis of DRG neurons for TRPV1 ablation via immunohistochemistry .
Q. How can multi-omics approaches clarify RTX’s long-term effects on sensory neurons?
Answer:
- Transcriptomics : RNA-seq of DRG neurons post-RTX exposure to identify dysregulated pain-related genes (e.g., Tac1, CGRP).
- Proteomics : TMT-labeled mass spectrometry to quantify TRPV1-interacting proteins (e.g., calmodulin, PIP2).
- Metabolomics : LC-MS profiling of lipid mediators (e.g., prostaglandins) to assess inflammatory feedback loops .
Q. What statistical frameworks are robust for analyzing RTX’s biphasic effects (neuroablation vs. transient sensitization)?
Answer:
- Mixed-Effects Models : Account for inter-subject variability in longitudinal pain response data.
- Cluster Analysis : Group animals based on RTX sensitivity thresholds (e.g., high vs. low responders).
- Bayesian Inference : Estimate posterior probabilities for RTX’s dual mechanisms using Markov chain Monte Carlo (MCMC) sampling .
Q. How should researchers address RTX’s ecological risks in disposal protocols?
Answer:
- Containment : Collect RTX waste in sealed, chemical-resistant containers (e.g., PTFE).
- Neutralization : Incinerate at >800°C with afterburners to degrade RTX into non-toxic byproducts (e.g., CO2, H2O).
- Documentation : Follow REACH guidelines (EC 1907/2006) for hazardous substance disposal records .
Methodological Best Practices
- Data Reproducibility : Publish raw datasets (e.g., calcium imaging traces, dose-response curves) in FAIR-compliant repositories with unique DOIs .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including sample size justifications and blinding protocols .
- Interdisciplinary Collaboration : Partner with computational biologists to model RTX-TRPV1 binding dynamics using molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
